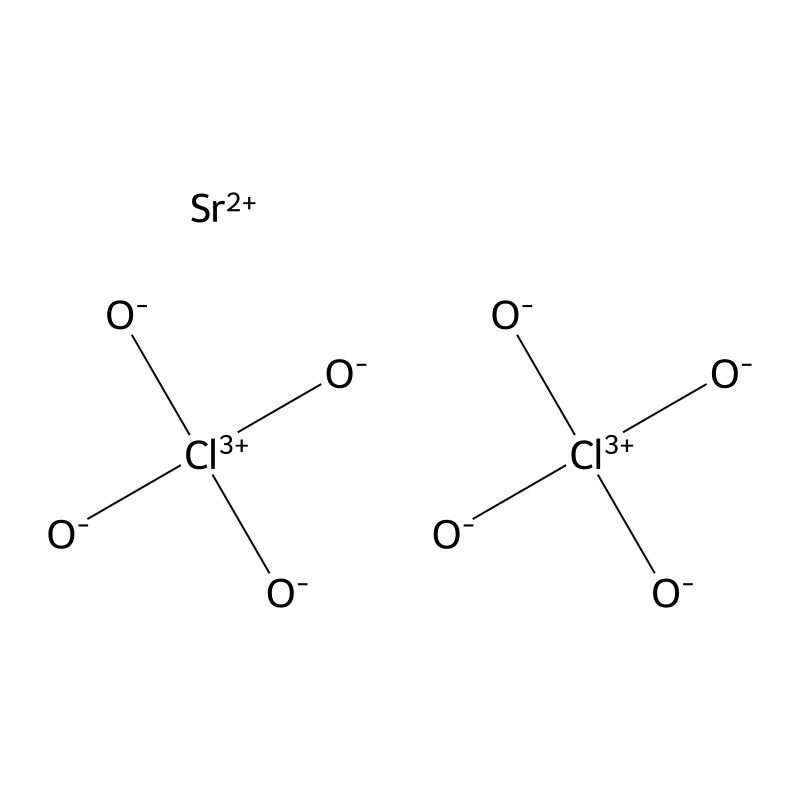Strontium perchlorate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrolyte Research
Strontium perchlorate, especially its non-hydrated form, exhibits good solubility and thermal stability in organic solvents, making it a potential candidate for electrolytes in next-generation batteries. Research suggests its use in magnesium-ion batteries and calcium-ion batteries, which are promising alternatives to lithium-ion batteries due to their abundance and safety advantages []. Studies have shown that Sr(ClO4)2 can function as an efficient electrolyte salt, enabling good ionic conductivity and promoting reversible electrode reactions [, ].
Pyrotechnics Research
Strontium perchlorate, like other strontium salts, contributes to the characteristic red color in pyrotechnic compositions. When ignited, it decomposes, releasing strontium ions (Sr2+) that excite oxygen molecules, ultimately leading to the emission of red light. Research in pyrotechnics explores ways to optimize the burning rate, color intensity, and overall performance of compositions using strontium perchlorate and other ingredients.
Material Science Research
Strontium perchlorate serves as a precursor to other strontium-based materials used in various applications. For example, it can be used to synthesize strontium titanate (SrTiO3), a perovskite material with diverse functionalities. SrTiO3 finds application in photocatalysis, solid oxide fuel cells, and other areas due to its unique electrical and optical properties []. Research explores different routes for synthesizing and characterizing SrTiO3 using strontium perchlorate as a starting material [].
Strontium perchlorate is an inorganic compound with the chemical formula . It appears as a white crystalline solid and is highly hygroscopic, meaning it readily absorbs moisture from the air. The molecular weight of strontium perchlorate is approximately 286.52 g/mol. It has a melting point of less than 100 °C and is soluble in polar solvents such as water, ethanol, and methanol . Strontium perchlorate is primarily used in various chemical applications due to its oxidizing properties.
Strontium perchlorate is a hazardous material due to its oxidizing properties. It can ignite combustible materials upon contact and may explode when heated in a confined space []. Inhalation, ingestion, or skin/eye contact with strontium perchlorate can cause severe injuries or death []. Additionally, strontium perchlorate runoff from fire control or dilution can contaminate the environment [].
Here are some specific safety precautions to consider when handling strontium perchlorate:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound [].
- Work in a well-ventilated area [].
- Avoid contact with heat, sparks, and open flames [].
- Store in a cool, dry place away from incompatible materials [].
- Properly dispose of waste according to local regulations [].
This reaction produces strontium perchlorate along with water and carbon dioxide as byproducts. Additionally, strontium perchlorate can react with reducing agents, which may lead to exothermic reactions and potential combustion if not properly managed .
Strontium perchlorate can be synthesized using various methods:
- Direct Reaction: The most straightforward method involves grinding strontium carbonate with ammonium perchlorate and heating the mixture. This process can yield a high percentage of strontium perchlorate under controlled conditions .
- Hydration Forms: Strontium perchlorate exists in several hydrated forms, including trihydrate () and hexahydrate (). These hydrates can be obtained by dissolving anhydrous strontium perchlorate in water and allowing it to crystallize under specific conditions .
- Dehydration: Anhydrous strontium perchlorate can be produced by dehydrating its hydrated forms at elevated temperatures (e.g., 523 K) for extended periods .
Strontium perchlorate has several important applications:
- Oxidizing Agent: It is widely used in pyrotechnics and fireworks to produce bright red colors due to its emission spectrum when burned.
- Chemical Synthesis: It serves as a precursor or reagent in various chemical syntheses.
- Electrochemical Cells: Its anhydrous form is utilized in electrochemical cells to enhance performance by minimizing unwanted side reactions associated with water .
Strontium perchlorate shares similarities with other metal perchlorates, particularly those of alkali and alkaline earth metals. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Potassium Perchlorate | Highly soluble; used in explosives | |
| Sodium Perchlorate | Commonly used as an oxidizer | |
| Calcium Perchlorate | Similar structure; used in pyrotechnics | |
| Barium Perchlorate | Less common; used in specialized applications |
Uniqueness: Strontium perchlorate is unique among these compounds due to its specific crystal structure and the distinct red coloration produced when burned, which is particularly desirable in fireworks formulations. Its ability to form multiple hydrated states also sets it apart from other metal perchlorates .








